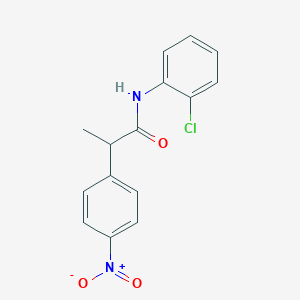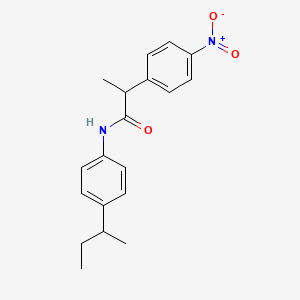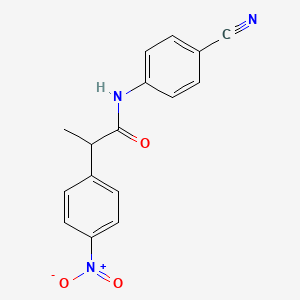
N-(2-chlorophenyl)-2-(4-nitrophenyl)propanamide
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-(4-nitrophenyl)propanamide, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its pharmacological properties. CPP is a synthetic compound that belongs to the class of amides and is widely used for its analgesic and anti-inflammatory effects. The purpose of
Mécanisme D'action
The mechanism of action of CPP is primarily through the inhibition of COX enzymes. COX enzymes are responsible for the production of prostaglandins, which play a crucial role in inflammation and pain. By inhibiting COX enzymes, CPP reduces the production of prostaglandins, leading to a reduction in inflammation and pain. CPP has also been found to modulate the activity of ion channels, leading to its anticonvulsant properties.
Biochemical and Physiological Effects
CPP has been found to have several biochemical and physiological effects. CPP has been found to reduce the production of prostaglandins, leading to a reduction in inflammation and pain. CPP has also been found to modulate the activity of ion channels, leading to its anticonvulsant properties. In addition, CPP has been found to have anxiolytic and antidepressant properties, making it a potential candidate for the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
CPP has several advantages for lab experiments. CPP is readily available and cost-effective, making it an ideal reference compound for the development of new analgesics and anti-inflammatory drugs. CPP has also been extensively studied, making it a well-characterized compound for scientific research. However, CPP has some limitations for lab experiments. CPP has a relatively short half-life, making it difficult to study its long-term effects. In addition, CPP has been found to have some toxic effects, making it important to use appropriate safety precautions when handling CPP.
Orientations Futures
There are several future directions for the study of CPP. One potential direction is the development of new analgesics and anti-inflammatory drugs based on the structure of CPP. Another potential direction is the study of the long-term effects of CPP, including its potential for addiction and tolerance. In addition, the study of the interaction between CPP and other drugs could provide valuable insights into its pharmacological properties. Finally, the study of the molecular mechanisms underlying the anticonvulsant properties of CPP could lead to the development of new treatments for epilepsy.
Conclusion
In conclusion, CPP is a synthetic compound that has gained significant attention in scientific research due to its pharmacological properties. CPP is commonly used as a reference compound in the development of new analgesics and anti-inflammatory drugs and has been found to have anticonvulsant, anxiolytic, and antidepressant properties. CPP has several advantages for lab experiments, including its availability and cost-effectiveness, but also has some limitations, including its short half-life and toxic effects. The study of CPP has several future directions, including the development of new drugs based on its structure and the study of its long-term effects and molecular mechanisms.
Applications De Recherche Scientifique
CPP has been extensively studied for its pharmacological properties and has been found to have a wide range of applications in scientific research. CPP is commonly used as a reference compound in the development of new analgesics and anti-inflammatory drugs. CPP has been found to be a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, leading to inflammation and pain. CPP has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10(11-6-8-12(9-7-11)18(20)21)15(19)17-14-5-3-2-4-13(14)16/h2-10H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVFIFVLSBRVKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclopentanamine oxalate](/img/structure/B4077110.png)
![methyl 2-[2-(1-azepanyl)ethoxy]benzoate oxalate](/img/structure/B4077111.png)


![methyl 4-({[(2-methylphenoxy)acetyl]oxy}methyl)benzoate](/img/structure/B4077136.png)
![ethyl 4-{2-[(2-{[(2,4-dimethoxyphenyl)amino]carbonyl}-4-nitrophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4077138.png)
![N-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}propanamide](/img/structure/B4077143.png)
![1-[4-(4-allyl-2-methoxyphenoxy)butyl]piperazine oxalate](/img/structure/B4077150.png)

![7-[3-(1,3-benzothiazol-2-yl)propanoyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B4077165.png)
![N-allyl-N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077168.png)
![1-[4-(3-methyl-4-nitrophenoxy)butyl]azepane oxalate](/img/structure/B4077177.png)
![1-[2-(3-methyl-4-nitrophenoxy)ethyl]azepane oxalate](/img/structure/B4077203.png)
![N-allyl-N-[2-(3,4-dichlorophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077213.png)